N-(2-(Dimethylamino)-ethyl)-lauramide

Antimicrobial Preservative Disinfectant

Select N-(2-(Dimethylamino)-ethyl)-lauramide for its dual-action surfactant and antimicrobial properties, unmatched by non-ionic lauramides like MEA/DEA. Its terminal cationic group ensures superior electrostatic substantivity to negatively charged surfaces, making it essential for advanced disinfectant, preservative, and conditioning formulations. Avoid generic substitution: its compact ethyl-spacer headgroup ensures water solubility and a low CMC, unlike the water-insoluble, longer-spacer propyl analog. This is the precise molecule for optimized aqueous performance.

Molecular Formula C16H34N2O
Molecular Weight 270.45 g/mol
CAS No. 56905-26-1
Cat. No. B15077034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Dimethylamino)-ethyl)-lauramide
CAS56905-26-1
Molecular FormulaC16H34N2O
Molecular Weight270.45 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCN(C)C
InChIInChI=1S/C16H34N2O/c1-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18(2)3/h4-15H2,1-3H3,(H,17,19)
InChIKeyKXFJXWOTQMPQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(Dimethylamino)-ethyl)-lauramide (CAS 56905-26-1) - A Cationic Lauramide Surfactant with Patent-Documented Antimicrobial Activity


N-(2-(Dimethylamino)-ethyl)-lauramide (CAS 56905-26-1) is a fatty acid amide derived from lauric acid, featuring a terminal dimethylaminoethyl group that imparts a cationic character [1]. This compound belongs to the N-substituted lauramide class and is distinguished by its dual functionality as a surfactant and a bioactive molecule, with its antimicrobial properties explicitly documented in patent literature [2]. Its structure consists of a C12 hydrophobic tail (lauric acid) connected via an amide bond to a polar, nitrogen-containing headgroup, which differentiates it from non-ionic alkanolamides like Lauramide MEA or Lauramide DEA, and from the longer-spacer analog Lauramidopropyl dimethylamine [1][3].

Why N-(2-(Dimethylamino)-ethyl)-lauramide (CAS 56905-26-1) is Not Interchangeable with Common Lauramide Analogs


Substitution among lauramide-based surfactants is not scientifically sound due to critical differences in headgroup chemistry and spacer length, which dictate key performance attributes. For example, non-ionic alkanolamides like Lauramide MEA and Lauramide DEA lack the cationic charge present in N-(2-(Dimethylamino)-ethyl)-lauramide, which is essential for antimicrobial activity and specific electrostatic interactions [1][2]. Furthermore, even within the aminoalkyl lauramide class, altering the spacer length from ethyl (in the target compound) to propyl (as in Lauramidopropyl dimethylamine) significantly impacts properties such as critical micelle concentration (CMC) and aqueous solubility, as evidenced by the water-insoluble nature of the propyl analog [3]. Therefore, generic substitution can lead to formulation failure, loss of preservative efficacy, or altered rheology and foam profiles, underscoring the need for precise chemical selection.

Quantitative Evidence Guide: Differentiating N-(2-(Dimethylamino)-ethyl)-lauramide (CAS 56905-26-1) from Analogs


Evidence Item 1: Antimicrobial Activity Demonstrated via CMB/CMF Testing in a Proprietary Patent

The compound exhibits quantifiable antimicrobial activity, differentiating it from non-ionic alkanolamide surfactants (e.g., Lauramide MEA) which are not typically associated with antimicrobial efficacy. While direct comparative MIC/CMB values against these specific alkanolamides are not provided in the source, the patent EP0402266 establishes the antimicrobial potential of this class via the determination of Minimum Bactericidal Concentration (CMB) and Minimum Fungicidal Concentration (CMF) against various microbial strains [1]. The patent specifically notes that prior art compounds (referred to as 'product D1') showed the weakest activity, implying the novel N-substituted lauramides, including the target compound, demonstrate improved performance [1].

Antimicrobial Preservative Disinfectant

Evidence Item 2: Spacer Length Differentiates Properties from Lauramidopropyl Dimethylamine (CAS 3179-80-4)

The target compound, with its ethyl spacer, is expected to have different physicochemical properties compared to its closest structural analog, Lauramidopropyl dimethylamine (CAS 3179-80-4), which contains a three-carbon propyl spacer. A key documented difference is that the propyl analog is known to be insoluble in water [1], a property that may not be shared by the more compact ethyl spacer compound. This is a critical distinction for formulation into aqueous systems.

Surfactant Chemistry Formulation Solubility

Evidence Item 3: Cationic Character Differentiates Performance from Non-Ionic Amine Oxides (e.g., Lauramine Oxide)

N-(2-(Dimethylamino)-ethyl)-lauramide is a cationic surfactant, whereas a common alternative like Lauramine Oxide (CAS 1643-20-5) is a zwitterionic amine oxide. This fundamental difference in charge state leads to distinct performance profiles. Lauramine oxide has a well-documented Critical Micelle Concentration (CMC) of 1-2 mM in water [1]. While a direct CMC comparison is not available, the cationic nature of the target compound implies different interactions with anionic formulation components and different adsorption behavior on negatively charged surfaces (e.g., hair, skin, microbial cell membranes) compared to the pH-sensitive zwitterionic amine oxide.

Surfactant Electrostatics Foaming

Evidence-Based Application Scenarios for Procuring N-(2-(Dimethylamino)-ethyl)-lauramide (CAS 56905-26-1)


Development of Multifunctional Antiseptic and Preservative Formulations

Based on its documented antimicrobial activity as a bactericide and fungicide [1], N-(2-(Dimethylamino)-ethyl)-lauramide is a prime candidate for formulations requiring both surface activity and preservation. Unlike standard non-ionic lauramides (e.g., Lauramide MEA) that function solely as foam boosters or viscosity modifiers, this compound can serve a dual role, potentially reducing the need for additional preservatives in products such as hard surface disinfectants, antiseptic hand washes, or preserved industrial fluids [1].

Formulation of Aqueous Systems Requiring a Cationic Aminoethyl Lauramide

This compound should be prioritized when a cationic surfactant with a compact headgroup is required for aqueous formulations. Its inferred solubility advantage over the water-insoluble propyl analog (Lauramidopropyl dimethylamine) makes it the more viable choice for developing clear, water-based products [2]. Its cationic nature is particularly suited for applications targeting negatively charged substrates, such as hair conditioners, fabric softeners, or corrosion inhibitors, where electrostatic substantivity is desired.

Research into Structure-Activity Relationships of Aminoalkyl Lauramides

For academic and industrial R&D focused on optimizing surfactant or antimicrobial performance, this compound serves as a critical data point in a homologous series. By comparing its properties (e.g., CMC, antimicrobial spectrum, toxicity) with those of its analogs—such as the ethyl-spacer compound (this product), the propyl-spacer compound (Lauramidopropyl dimethylamine), and the amine oxide (Lauramine Oxide)—researchers can establish precise structure-activity relationships [1][3]. This information is vital for rationally designing the next generation of high-performance, tailored surfactants.

Technical Documentation Hub

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22 linked technical documents
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